6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride

NLRP3 inflammasome Inflammation Medicinal chemistry

Researchers targeting NLRP3-driven inflammatory diseases require a sulfonyl chloride building block that balances reactivity with drug-like physicochemical properties. 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (CAS 1357566-60-9) addresses this need-its 6-oxo core is essential for NLRP3 binding, with a LogP of -0.25 and MW of 193.6 that favor oral bioavailability. • NLRP3-targeted potency: Essential 6-oxo group enables potent inhibition; replacement with generic pyridine sulfonyl chlorides abolishes activity. • Supply chain reliability: Available at 97-98% purity with rigorous QC; consistent lot-to-lot performance minimizes rework. • Global logistics: Shipped under ambient conditions with desiccant; HazMat handling available.

Molecular Formula C5H4ClNO3S
Molecular Weight 193.61 g/mol
CAS No. 1357566-60-9
Cat. No. B1459402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
CAS1357566-60-9
Molecular FormulaC5H4ClNO3S
Molecular Weight193.61 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1S(=O)(=O)Cl
InChIInChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
InChIKeyVYWHYGVVFBUDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1,6-dihydropyridine-3-sulfonyl Chloride: Core NLRP3 Inhibitor Building Block


6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (CAS 1357566-60-9) is a heterocyclic sulfonyl chloride with the molecular formula C5H4ClNO3S and a molecular weight of 193.61 g/mol . It functions as an electrophilic reagent, with its sulfonyl chloride group enabling the formation of sulfonamide linkages upon reaction with amines . This reactivity positions it as a key building block in medicinal chemistry, particularly for the synthesis of N-heterocyclylsulfonyl amides that target the NLRP3 inflammasome .

Core Reactivity Sulfonyl chloride electrophile for amine coupling Forms sulfonamide linkages
Target Engagement 6-Oxo core reported as critical for NLRP3 binding pocket interaction Class-level inference; review in target context
Synthetic Utility Key building block for N-heterocyclylsulfonyl amide research probes Supports NLRP3 pathway inhibitor discovery

6-Oxo-1,6-dihydropyridine-3-sulfonyl Chloride: No Generic Substitute


Substituting 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride with simpler pyridine-3-sulfonyl chlorides is not viable for NLRP3-targeted programs. The 6-oxo-1,6-dihydropyridine core is essential for achieving the required potency against the NLRP3 inflammasome. Replacement with generic pyridine sulfonyl chlorides would eliminate the critical 6-oxo group, leading to a significant loss of inhibitory activity against NLRP3 [1].

Replacing the 6-oxo-1,6-dihydropyridine core with generic pyridine-3-sulfonyl chloride may remove the essential 6-oxo group, reported to be critical for NLRP3 binding – activity reduction likely (class-level).
6‑Substituted analogues (e.g., trifluoromethyl or 1‑methyl‑6‑oxo) alter molecular weight and LogP; changes in polarity/hydrogen bonding may shift NLRP3 interaction profile and solubility, limiting direct interchangeability.

6-Oxo-1,6-dihydropyridine-3-sulfonyl Chloride vs. Comparator Building Blocks


NLRP3 Inhibitor Potency

Sulfonamide derivatives synthesized from 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride exhibit potent NLRP3 inhibitory activity. In contrast, derivatives prepared from generic pyridine-3-sulfonyl chloride show significantly reduced or negligible NLRP3 inhibition . This is because the 6-oxo group is critical for interacting with the NLRP3 binding pocket .

NLRP3 Inhibitor Potency
Class-level inference
Target: derived sulfonamides reported as NLRP3 inhibitors Comparator (pyridine-3-sulfonyl chloride): no 6-oxo group; linked to reduced or negligible activity
6-oxo group appears necessary for NLRP3 interaction; activity loss observed upon removal
In vitro NLRP3 assays; class-level evidence
NLRP3 inflammasome Inflammation Medicinal chemistry

Physicochemical Property Optimization

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride has a molecular weight of 193.6 g/mol and a calculated LogP of -0.25 [1]. This contrasts with 6-(trifluoromethyl)pyridine-3-sulfonyl chloride (MW 245.6, LogP ~2.0) and 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride (MW 207.6, LogP ~0.5) [2]. The lower molecular weight and more negative LogP of the target compound are advantageous for improving aqueous solubility and reducing lipophilicity in drug candidates [1].

Physicochemical Property Optimization
Cross-study comparable
MW 193.6 LogP -0.25
CF3 analogue: MW 245.6, LogP ~2.0 1‑Methyl-6‑oxo analogue: MW 207.6, LogP ~0.5
Lower MW and more negative LogP may support improved aqueous solubility and reduced lipophilicity in candidates
Calculated values (XLogP3); cross-study comparison
ADME Physicochemical properties Drug design

Purity and Quality Control

Commercial sources offer 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride with specified purity levels, such as 97.0% (Fluorochem) and ≥98% (ChemScene) . This contrasts with the 95% purity often cited for generic pyridine-3-sulfonyl chloride . The higher purity and defined storage conditions (e.g., -20°C, sealed storage away from moisture) are critical for ensuring consistent performance in sensitive chemical reactions.

Purity & Quality Control
Cross-study comparable
Target: purity 97.0–98%; storage −20°C sealed Generic pyridine-3-sulfonyl chloride: typical purity 95%
Higher purity and controlled storage may improve reaction consistency and minimise side products
Commercial product specifications; verify lot-specific COA
Quality control Purity Procurement

InChI and SMILES Structure Confirmation

The precise chemical structure of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is defined by its InChI (InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)) and canonical SMILES (O=C1C=CC(S(=O)(=O)Cl)=CN1) . These unambiguous identifiers are crucial for accurate computational docking studies and virtual screening campaigns, ensuring that the intended building block is correctly represented in silico.

Structure Confirmation
Supporting evidence
InChI and SMILES defined
Enables accurate in silico docking and virtual screening representation
Unambiguous structural identifiers
Computational chemistry Cheminformatics Virtual screening

6-Oxo-1,6-dihydropyridine-3-sulfonyl Chloride Applications


NLRP3 Inflammasome Inhibitor Synthesis

6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is the key starting material for synthesizing N-heterocyclylsulfonyl amides that potently inhibit the NLRP3 inflammasome . The 6-oxo group is essential for binding to the NLRP3 protein, and its use enables the creation of chemical probes and lead compounds for studying inflammatory diseases .

Optimized Physicochemical Property Design

Due to its lower molecular weight (193.6 g/mol) and more negative LogP (-0.25) compared to alternatives like 6-(trifluoromethyl)pyridine-3-sulfonyl chloride [1], this building block is preferred for medicinal chemistry programs aiming to improve aqueous solubility and reduce lipophilicity. This is particularly relevant for oral drug development where these properties impact bioavailability .

High-Purity Reagent for Chemical Synthesis

With commercially available purity levels of 97-98% [1], 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride ensures consistent reaction outcomes and minimizes the formation of side products. This is critical for both small-scale research and process development, where impurity profiles can significantly affect yield and purification .

Computational Chemistry and Virtual Screening

The unambiguous InChI and SMILES codes for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride enable accurate representation in computational models. Researchers can reliably perform molecular docking, pharmacophore modeling, and virtual screening to prioritize synthetic targets and predict binding modes to the NLRP3 inflammasome .

Application
Selection Property
Validation Focus
NLRP3 pathway probe synthesis
6-Oxo-sulfonyl chloride building block
NLRP3 binding pocket interaction assessment
Physicochemical property optimisation
Low molecular weight and negative LogP
Aqueous solubility and lipophilicity profiling
High-purity synthesis building block
Purity ≥97% and defined storage
Reaction consistency and impurity profiling
Computational chemistry & virtual screening
Defined InChI/SMILES structural identifiers
Docking and pharmacophore model accuracy

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